

Quantitative Analysis of Griseofulvin in Plasma by Isotope Dilution LC-MS/MS

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Compound of Interest		
Compound Name:	Griseofulvin-13C,d3	
Cat. No.:	B12415183	Get Quote

Application Note

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Abstract

This application note presents a robust and sensitive method for the quantitative analysis of the antifungal drug Griseofulvin in plasma samples. The method utilizes a stable isotope-labeled internal standard (Griseofulvin-d3) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. Sample preparation is performed by solid-phase extraction, which provides a clean extract and minimizes matrix effects. The described method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable determination of Griseofulvin concentrations in a biological matrix.

Introduction

Griseofulvin is a fungistatic drug used to treat various types of dermatophyte infections of the skin, hair, and nails. Accurate measurement of Griseofulvin concentrations in plasma is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. Isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and accuracy.[1][2] This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, Griseofulvin-d3) to the sample at the beginning of the workflow.[3] This "internal



standard" behaves chemically and physically identically to the analyte of interest throughout the sample preparation and analysis process. By measuring the ratio of the native analyte to the isotopically labeled standard, any variations in sample extraction, injection volume, or ionization efficiency are effectively normalized, leading to highly reliable quantitative results.

This application note provides a detailed protocol for the extraction and quantification of Griseofulvin in plasma using a validated LC-MS/MS method.

ExperimentalMaterials and Reagents

- · Griseofulvin analytical standard
- Griseofulvin-d3 (deuterated internal standard)[3]
- LC-MS grade acetonitrile, methanol, and water
- · Formic acid
- Human plasma (or other relevant species)
- Solid-phase extraction (SPE) cartridges

Equipment

- Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
- Analytical balance
- Centrifuge
- Vortex mixer
- SPE manifold
- Evaporator (e.g., nitrogen evaporator)

Liquid Chromatography Conditions



A validated method for the chromatographic separation of Griseofulvin was adapted for this protocol.[4]

Parameter	Condition
Column	Hypersil, Hypurity C18 (or equivalent), particle size and dimensions appropriate for the LC system
Mobile Phase	0.05% Formic acid in water:acetonitrile (30:70, v/v)[4]
Flow Rate	0.5 mL/min (will vary depending on column dimensions)
Injection Volume	5 μL[4]
Column Temperature	Ambient
Run Time	3.0 min[4]

Mass Spectrometry Conditions

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The MRM transitions for Griseofulvin and its deuterated internal standard are critical for selective detection.

Parameter	Griseofulvin	Griseofulvin-d3 (Internal Standard)
Precursor Ion (Q1)	353.1 m/z[5]	356.1 m/z
Product Ion (Q3)	164.9 m/z[5]	164.9 m/z (or 167.9 m/z)
Dwell Time	200 ms	200 ms
Collision Energy	Optimized for specific instrument (e.g., 16 V)[5]	Optimized for specific instrument

Protocols



Standard and Quality Control Sample Preparation

- Primary Stock Solutions: Prepare individual stock solutions of Griseofulvin and Griseofulvind3 in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare serial dilutions of the Griseofulvin stock solution in 50:50 methanol:water to create a series of working standards for the calibration curve.
- Internal Standard Working Solution: Prepare a working solution of Griseofulvin-d3 at a suitable concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
- Calibration Curve and Quality Control Samples: Spike blank plasma with the Griseofulvin working standards to create a calibration curve with a concentration range of 20-3000 ng/mL.
 [4] Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Solid-Phase Extraction)

- Sample Thawing: Thaw plasma samples, calibration standards, and QC samples at room temperature.
- Internal Standard Spiking: To 200 μL of each plasma sample, add 20 μL of the Griseofulvind3 internal standard working solution. Vortex briefly.
- SPE Cartridge Conditioning: Condition the SPE cartridges according to the manufacturer's instructions (typically with methanol followed by water).
- Sample Loading: Load the plasma samples onto the conditioned SPE cartridges.
- Washing: Wash the cartridges with a weak organic solvent to remove interfering substances.
- Elution: Elute Griseofulvin and Griseofulvin-d3 from the cartridges using an appropriate elution solvent (e.g., methanol or acetonitrile).
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
- Analysis: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.



Data Analysis and Results

The concentration of Griseofulvin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Griseofulvin in the unknown samples is then interpolated from this calibration curve.

Method Validation Summary

The method should be validated according to regulatory guidelines to ensure its reliability. Key validation parameters include:

Parameter	Acceptance Criteria
Linearity (r²)	≥ 0.99
Accuracy	Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification)
Precision (%CV)	≤ 15% (≤ 20% for the Lower Limit of Quantification)
Recovery	Consistent, precise, and reproducible
Matrix Effect	Minimal and compensated for by the internal standard
Lower Limit of Quantification (LLOQ)	20 ng/mL[4]

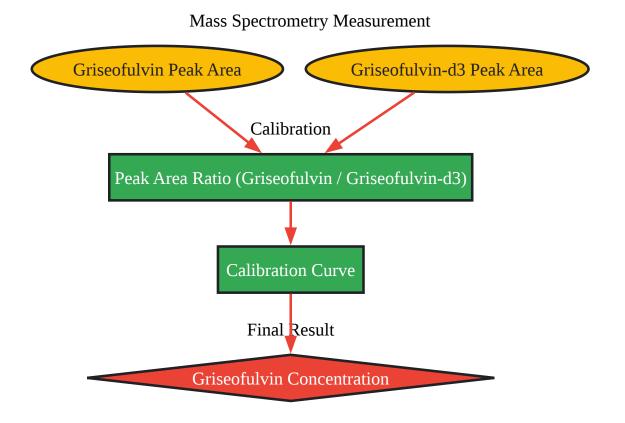
Visualizations



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Caption: Experimental workflow for the quantitative analysis of Griseofulvin in plasma.



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- To cite this document: BenchChem. [Quantitative Analysis of Griseofulvin in Plasma by Isotope Dilution LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12415183#quantitative-analysis-of-griseofulvin-in-plasma-using-isotope-dilution]

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